1-(NAPHTHALENE-2-SULFONYL)-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE
Overview
Description
1-(NAPHTHALENE-2-SULFONYL)-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE is a complex organic compound that features a naphthalene sulfonyl group, a nitro group, and a trifluoromethyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(NAPHTHALENE-2-SULFONYL)-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE typically involves multi-step organic reactions. A common approach might include:
Naphthalene Sulfonylation: Reacting naphthalene with sulfonyl chloride in the presence of a base to form naphthalene-2-sulfonyl chloride.
Piperazine Derivatization: Reacting the naphthalene-2-sulfonyl chloride with piperazine to form 1-(naphthalene-2-sulfonyl)piperazine.
Nitro and Trifluoromethyl Substitution: Introducing the nitro and trifluoromethyl groups through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(NAPHTHALENE-2-SULFONYL)-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
1-(NAPHTHALENE-2-SULFONYL)-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar compounds might include other sulfonyl piperazines or nitro-trifluoromethyl derivatives. Compared to these, 1-(NAPHTHALENE-2-SULFONYL)-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE might offer unique properties due to the combination of functional groups present.
List of Similar Compounds
- 1-(NAPHTHALENE-2-SULFONYL)-4-PHENYLPIPERAZINE
- 1-(NAPHTHALENE-2-SULFONYL)-4-(2-NITROPHENYL)PIPERAZINE
- 1-(NAPHTHALENE-2-SULFONYL)-4-(4-TRIFLUOROMETHYLPHENYL)PIPERAZINE
Properties
IUPAC Name |
1-naphthalen-2-ylsulfonyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O4S/c22-21(23,24)17-6-8-19(20(14-17)27(28)29)25-9-11-26(12-10-25)32(30,31)18-7-5-15-3-1-2-4-16(15)13-18/h1-8,13-14H,9-12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVAQUZPSUFJLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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